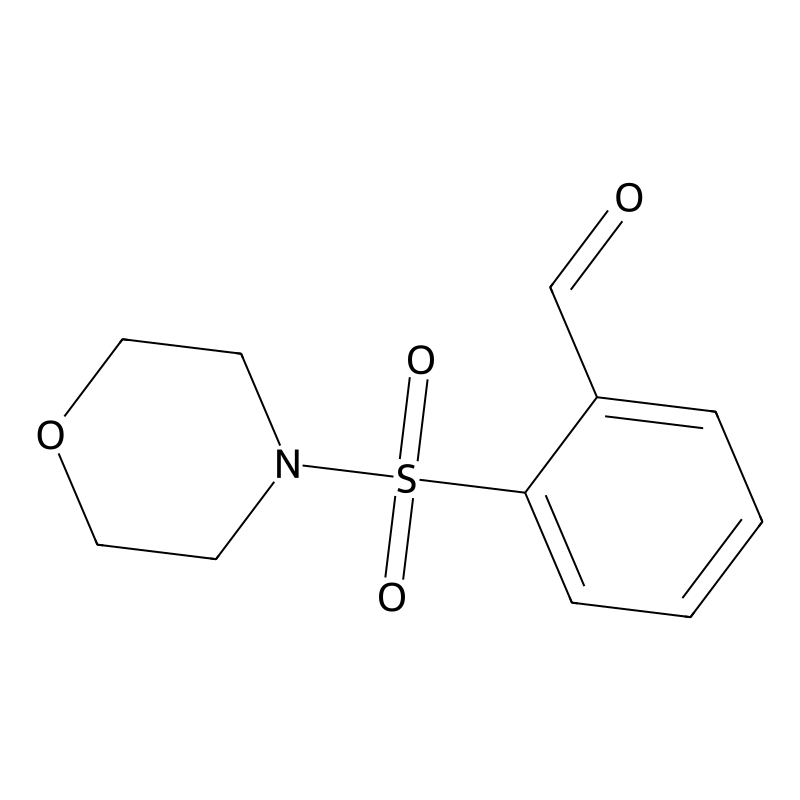

2-(Morpholine-4-sulfonyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(Morpholine-4-sulfonyl)benzaldehyde is an organic molecule with the chemical formula C₁₁H₁₃NO₄S. Its synthesis has been reported in scientific literature, typically involving the reaction of 2-aminobenzaldehyde with morpholine-4-sulfonyl chloride []. Characterization of the synthesized compound is usually performed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Biological Activities:

Research suggests that 2-(morpholine-4-sulfonyl)benzaldehyde might possess various biological activities, although these findings are primarily based on in vitro (laboratory) studies. Some studies have investigated its potential as an:

- Antimicrobial agent: It has been shown to exhibit antibacterial activity against some Gram-positive and Gram-negative bacteria [].

- Anticancer agent: Studies have reported its potential to inhibit the growth of certain cancer cell lines [].

- Anti-inflammatory agent: Research suggests it might have anti-inflammatory properties [].

2-(Morpholine-4-sulfonyl)benzaldehyde is an organic compound with the molecular formula C₁₁H₁₃N₁O₄S. It features a benzaldehyde group substituted with a morpholine-4-sulfonyl moiety. This compound is notable for its sulfonamide functional group, which is known to enhance the reactivity and biological activity of various organic molecules. The morpholine ring contributes to the compound's solubility and potential interactions in biological systems, making it a subject of interest in medicinal chemistry and organic synthesis .

The reactivity of 2-(Morpholine-4-sulfonyl)benzaldehyde can be attributed to its functional groups. Key reactions include:

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom, leading to the formation of alcohols or other derivatives.

- Sulfonylation: The sulfonyl group can participate in sulfonylation reactions, introducing sulfonyl groups into other molecules, which is significant in the synthesis of pharmaceuticals and agrochemicals .

- Condensation Reactions: This compound can engage in condensation reactions with amines or other nucleophiles, forming imines or amines that are valuable intermediates in organic synthesis.

2-(Morpholine-4-sulfonyl)benzaldehyde exhibits various biological activities, primarily due to its sulfonamide structure. Sulfonamides are known for their antimicrobial properties, as they can inhibit bacterial growth by interfering with folic acid synthesis. Additionally, compounds with morpholine rings have been reported to exhibit anti-inflammatory and analgesic effects. Research into specific biological activities of this compound is ongoing, but it shows promise in medicinal applications .

Several methods have been developed for synthesizing 2-(Morpholine-4-sulfonyl)benzaldehyde:

- Sulfonylation of Benzaldehyde: A common method involves the reaction of benzaldehyde with a morpholine derivative and a sulfonylating agent, such as chlorosulfonic acid or sulfur trioxide.

- Direct Synthesis from Morpholine: Morpholine can be reacted with a suitable aldehyde under acidic conditions to form the desired sulfonamide product.

- Multi-step Synthetic Routes: More complex synthetic pathways may involve several steps, including protection-deprotection strategies and coupling reactions to introduce the morpholine and sulfonyl groups sequentially .

The applications of 2-(Morpholine-4-sulfonyl)benzaldehyde span various fields:

- Medicinal Chemistry: Its potential as an antimicrobial agent makes it relevant for drug development.

- Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

- Research: It is utilized in studies exploring the mechanism of action of sulfonamides and their derivatives .

Studies on 2-(Morpholine-4-sulfonyl)benzaldehyde often focus on its interactions with biological targets. Investigations into its binding affinity to enzymes involved in folate metabolism highlight its potential as an inhibitor in bacterial systems. Furthermore, research into its interactions with various receptor sites may reveal additional therapeutic applications, particularly in anti-inflammatory contexts .

Several compounds share structural similarities with 2-(Morpholine-4-sulfonyl)benzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Morpholine-4-sulfonyl)benzaldehyde | Similar sulfonamide structure | Different substitution pattern on the benzene ring |

| Benzene sulfonamide | Contains a simple sulfonamide group | Lacks the morpholine ring |

| N-Methylmorpholine | Morpholine derivative without a sulfonyl group | Focuses on neuroactive properties |

| 2-Aminobenzenesulfonamide | Contains amino group instead of aldehyde | Potentially different biological activity |

Uniqueness: The presence of both the morpholine ring and the aldehyde functionality distinguishes 2-(Morpholine-4-sulfonyl)benzaldehyde from other similar compounds. This unique combination may enhance its solubility and bioactivity compared to simpler structures.